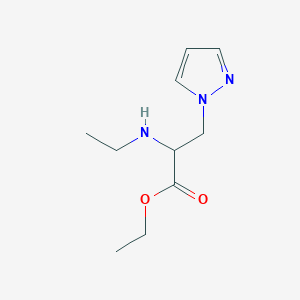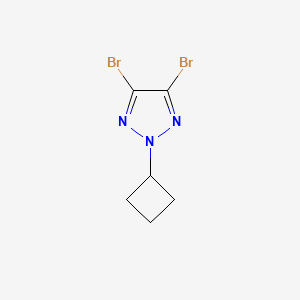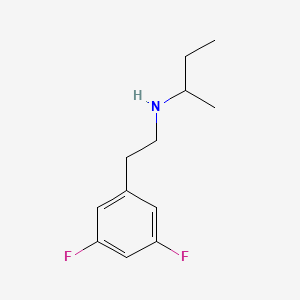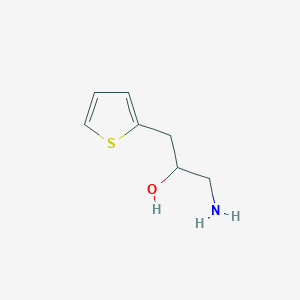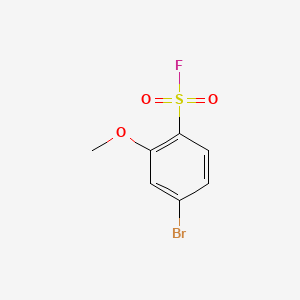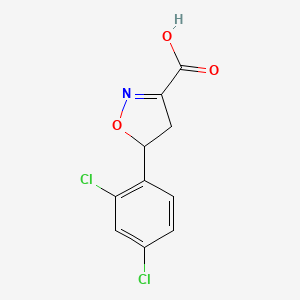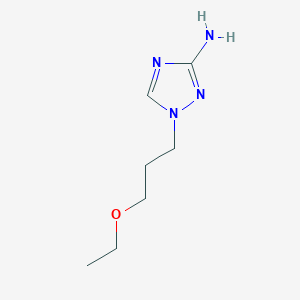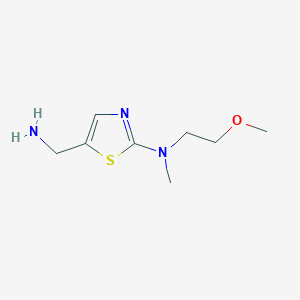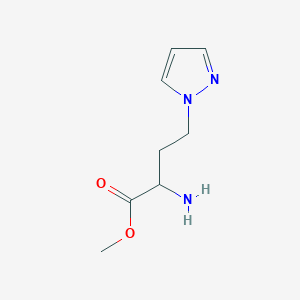
Methyl 2-amino-4-(1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-4-(1H-pyrazol-1-yl)butanoic acid+methanolcatalystMethyl 2-amino-4-(1H-pyrazol-1-yl)butanoate+water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is used as a building block in organic synthesis. It is used to synthesize more complex heterocyclic compounds which are of interest in medicinal chemistry.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It is used in the development of drugs targeting various diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties. It is also used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, leading to a conformational change that modulates its activity. The pathways involved include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- Methyl 2-amino-4-(1H-pyrazol-1-yl)acetate
- Methyl 2-amino-4-(1H-pyrazol-1-yl)propanoate
- Methyl 2-amino-4-(1H-pyrazol-1-yl)pentanoate
Comparison: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific structure which imparts distinct chemical and biological properties. Compared to its analogs, it has a different chain length which affects its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)7(9)3-6-11-5-2-4-10-11/h2,4-5,7H,3,6,9H2,1H3 |
InChI Key |
WDMFVKYLPBMCGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
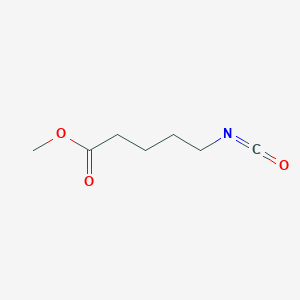
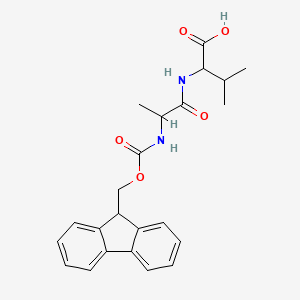
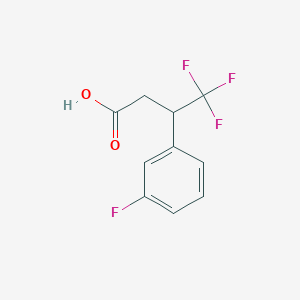
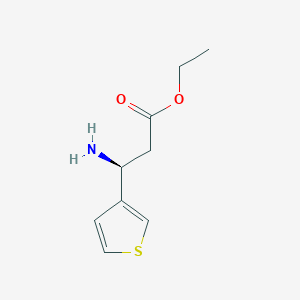
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
